(2-(1-Aminopropyl)pyridin-4-yl)methanol
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Overview
Description
(2-(1-Aminopropyl)pyridin-4-yl)methanol is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Aminopropyl)pyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor using reducing agents such as lithium aluminum hydride. Another method includes the direct oxidation of a methyl group in 2-amino-4-methylpyridine using elemental sulfur, followed by reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Aminopropyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(1-Aminopropyl)pyridin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(1-Aminopropyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyridin-4-yl)methanol: Similar in structure but lacks the aminopropyl group.
(2-(1-Aminopropyl)pyridin-4-yl)methanone: Contains a ketone group instead of a hydroxymethyl group.
Uniqueness
(2-(1-Aminopropyl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and an aminopropyl group on the pyridine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
[2-(1-aminopropyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3 |
InChI Key |
NUBJOCGWTSBNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CC(=C1)CO)N |
Origin of Product |
United States |
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